molecular formula C9H18O3 B1615564 Hexyl lactate CAS No. 20279-51-0

Hexyl lactate

Cat. No. B1615564
CAS RN: 20279-51-0
M. Wt: 174.24 g/mol
InChI Key: KDPXOGYCOOUWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl lactate, also known as HEXYL LACTATE, is a chemical compound with the formula C9H18O3 . It is used in various industries, including the flavoring and fragrance industry .


Synthesis Analysis

Hexyl lactate can be synthesized from lactic acid via esterification . A study suggests that the use of protic ionic liquids based on nitrogen base and sulfuric acid as catalysts can result in high yields of ethyl and 2-ethylhexyl lactates .


Molecular Structure Analysis

The molecular formula of Hexyl lactate is C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .


Chemical Reactions Analysis

Hexyl lactate, like most esters, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis .


Physical And Chemical Properties Analysis

Hexyl lactate has a molecular weight of 174.24, a density of 1.0069 (rough estimate), a boiling point of 245.22°C (rough estimate), and a water solubility of 2.7g/L (25 ºC) . Its refractive index is estimated to be 1.4300 .

Scientific Research Applications

Lactate Utilization in Neonatal Brain Cells A study by Vicario et al. (1991) explored the utilization of lactate in isolated brain cells from newborn rats. Lactate, among other substrates, showed significant utilization, indicating its importance as a metabolic substrate for the brain immediately after birth. This research suggests lactate's vital role in early brain development and metabolism (Vicario et al., 1991).

Lactate in Tumor Angiogenesis Végran et al. (2011) investigated lactate's role in modulating the endothelial phenotype, influencing tumor vascular morphogenesis and perfusion. They discovered lactate's ability to enter endothelial cells, triggering pathways that drive cell migration and tube formation, essential in tumor angiogenesis (Végran et al., 2011).

Lactate Biosensors Rassaei et al. (2013) reviewed the advancements in lactate biosensors, emphasizing their importance in clinical care, sport medicine, and food processing. Their analysis highlights the evolution of lactate sensors and their potential for direct applications in various fields (Rassaei et al., 2013).

Lactate in Brain Metabolism and Therapeutics Bergersen (2015) focused on lactate's role as a buffer between glycolysis and oxidative metabolism, discussing its exchange as a fuel and its potential as a volume transmitter of brain signals. The study also proposed lactate's actions in the brain as targets for new therapeutic drugs (Bergersen, 2015).

Lactate in Lactic Acid and Methyl Lactate Production West et al. (2010) explored the conversion of sugars to methyl lactate and lactic acid, emphasizing lactate's use as a building block for biodegradable plastics and environmentally friendly solvents. This study highlights lactate's versatility and applicability in sustainable chemistry (West et al., 2010).

Lactate Detection Methods Pundir et al. (2016) reviewed methods for lactate determination, particularly focusing on biosensing methods. They discussed the principles, advantages, and limitations of various analytical methods for lactate detection, crucial in medical diagnostics and quality assessment in food products (Pundir et al., 2016).

Lactate in Prostate Cancer Tessem et al. (2008) investigated lactate as a metabolic biomarker of prostate cancer. They used high-resolution magic angle spinning (HR-MAS) spectroscopy of biopsy tissues, finding significant increases in lactate in tissues containing cancer. This suggests lactate's potential role as a biomarker in cancer diagnosis (Tessem et al., 2008)

Lactate in Aldol Reactions Zhu et al. (2005) used 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) as a catalyst for direct aldol reactions at room temperature without any solvent. This research demonstrates lactate's potential as an eco-friendly and efficient catalyst in organic synthesis, offering a green approach to producing β-hydroxyl ketones (Zhu et al., 2005).

Lactate in Single-Cell Analysis Li et al. (2021) developed a method for chiral analysis of α-hydroxy acids, including lactate, at the single-cell level. This approach allows the study of metabolic changes in direct contact coculture models, providing insights into the tumor microenvironment and the communication between cancer and normal cells (Li et al., 2021).

Lactate in Fuel Metabolism Cahill (2006) reviewed the role of lactate in fuel metabolism during starvation, discussing its importance in energy provision and its potential therapeutic applications in conditions like stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).

properties

IUPAC Name

hexyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(11)8(2)10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXOGYCOOUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864931
Record name Hexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl lactate

CAS RN

20279-51-0
Record name Hexyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20279-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl DL-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL DL-LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5BDB081FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl lactate
Reactant of Route 2
Reactant of Route 2
Hexyl lactate
Reactant of Route 3
Reactant of Route 3
Hexyl lactate
Reactant of Route 4
Reactant of Route 4
Hexyl lactate
Reactant of Route 5
Reactant of Route 5
Hexyl lactate
Reactant of Route 6
Reactant of Route 6
Hexyl lactate

Citations

For This Compound
80
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Hexyl 2-hydroxypropionate was evaluated for genotoxicity, repeated dose toxicity, …
M Puthumana… - … Journal of Polymer …, 2020 - Taylor & Francis
… The unreacted reactants and toluene were eliminated by vacuum distillation followed by distilling hexyl lactate (HxL), a colorless liquid (yield 82%, reaction time 1 h 30 min), and stored …
Number of citations: 3 www.tandfonline.com
ML Fein, CH Fisher - The Journal of Organic Chemistry, 1950 - ACS Publications
At room temperature, the lactate laurates were liquids having little or no color. Their boiling pointsat different pressures are given in Figures 1 and 2. For pur-poses of comparison, the …
Number of citations: 20 pubs.acs.org
S Fayyaz, MS Lee, M Bauer, R Kreiling - Toxicology Letters, 2017 - researchgate.net
… To clarify this correlation the cytotoxicity of a specific alkoxylated ester namely ethyl hexyl lactate ester alkoxylate (EHL), with varying PO (0-5) and EO (5-20) units was assessed via in …
Number of citations: 0 www.researchgate.net
MJ Cabrera, J Moreno, JM Ortega… - American Journal of …, 1988 - Am Soc Enol Viticulture
… delbrueckii gave high contents of 2-phenylethyl alcohol (similar to those yielded by capensis) and hexyl lactate and low contents of acetic esters, ethyl esters of the acids of C~, Cs, and …
Number of citations: 104 www.ajevonline.org
A Maruyama, B Bergenstahl, E Van de Hoek - Journal of Cleaner …, 1996 - infona.pl
… The composition according to the invention contains at least one C6-12 alkyllactate ester, preferably 2-ethyl hexyl lactate, in an amount of 70-99% by weight and at least one emulsifier, …
Number of citations: 0 www.infona.pl
J Moreno, M Medina, MD Garcia - South African journal of enology and …, 1988 - core.ac.uk
… The concentrations of hexyl lactate and diethyl succinate are related at the 95% level with the fermentation temperature (Table 4). Both esters were produced in greater concentrations …
Number of citations: 13 core.ac.uk
JJ Moreno, C Millán, JM Ortega, M Medina - Journal of Industrial …, 1991 - Springer
… The influence of musts and inocula on the hexyl lactate and diethyl succinate was more similar, although the musts were somewhat more influential on the former ester and the inocula …
Number of citations: 113 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… CG 9 except succinic acid and hexyl lactate have been previously … Succinic acid and hexyl lactate have been assessed by … Succinic acid and hexyl lactate have been assessed by EFSA …
Number of citations: 4 efsa.onlinelibrary.wiley.com
S Janhaell, Y Andersson-Skoeld - 1995 - osti.gov
… The solvents studied are four lactates and four paraffins; methyl lactate, ethyl lactate, isopropyl lactate and ethyl hexyl lactate, nonane, decane, undecane and dodecane. A Lagrangian …
Number of citations: 0 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.